(E,Z)-7,9-Dodecadienyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

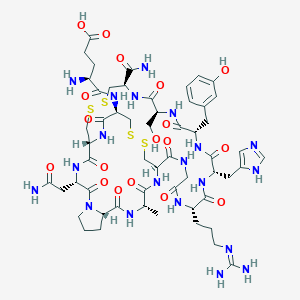

(E,Z)-7,9-Dodecadienyl acetate is a pheromone that is produced by female moths of several species. This pheromone plays a crucial role in the mating behavior of these moths. The chemical structure of this compound is C14H26O2, and it has a molecular weight of 226.36 g/mol.

Scientific Research Applications

Sex Pheromone in Sunflower Pests : (E,Z)-7,9-Dodecadienyl acetate is identified as a component of a sex pheromone extract from Eucosma womonana Kearfott, attracting sunflower pests (Underhill, Rogers, & Hogge, 1987).

Enhancement of Male Responses in Grapevine Moths : This compound is a new pheromone component in grapevine moth females, significantly enhancing male responses to the main pheromone compound (Witzgall et al., 2005).

Monitoring European Pine Moth Populations : (Z,E)-5,7-dodecadienal, related to this compound, effectively monitors low European pine moth populations over 6 weeks without rebaiting (Priesner et al., 1984).

Attraction and Inhibition of Tortricid Moths : (Z,Z)-7,9-dodecadienyl acetate attracts and inhibits three species of tortricid moths, including Epinotia silvertoniensis and an undescribed species (Reed & Chisholm, 1985).

Sex Pheromone of European Spruce Budmoths : (Z,Z)-7,9-dodecadienyl acetate is the primary pheromone of female European spruce budmoths, highly attractive to males (Priesner, Reed, Underhill, & Bogenschütz, 1989).

Natural Sex Pheromone of the Grapevine Moth : It's also a natural sex pheromone of the grapevine moth (Buser, Rauscher, & Arn, 1974).

Synthesis for Pheromone Research : The syntheses of (E,Z)-7,9-dodecadien-1-yl acetate, the sex pheromone of the European grapevine moth, are simple and economical, using aleuritic acid as a common starting material (Ujváry, Kis-Tamás, & Novák, 2004).

Mechanism of Action

Target of Action

The primary target of (E,Z)-7,9-Dodecadienyl acetate, also known as 7Z,9E-Dodecadienyl acetate, is the European grapevine moth, Lobesia botrana . This compound acts as a major sex pheromone component in these moths.

Mode of Action

This compound interacts with its targets by acting as a chemical signal . As a sex pheromone, it plays a crucial role in attracting male moths to female moths for mating .

Biochemical Pathways

The biosynthesis of this compound involves several steps :

Pharmacokinetics

As a pheromone, it is likely to be released into the environment and detected by the olfactory receptors of the target organisms .

Result of Action

The release of this compound by female moths leads to the attraction of male moths, facilitating mating . This has significant implications for the reproduction and population dynamics of the species.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sunlight and heat can cause chemical transformations in the compound . Furthermore, the effectiveness of the pheromone can be influenced by factors such as wind direction and speed, temperature, and humidity.

properties

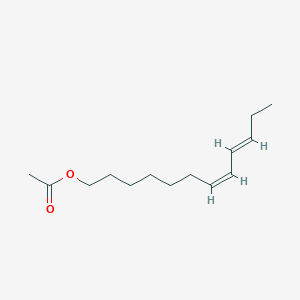

| { "Design of the Synthesis Pathway": "The synthesis of (E,Z)-7,9-Dodecadienyl acetate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "1-Dodecene", "2-Buten-1-ol", "Acetic acid", "Sodium hydroxide", "Sodium chloride", "Anhydrous magnesium sulfate", "Diethyl ether", "Methanol", "Hexane" ], "Reaction": [ "Step 1: 1-Dodecene is reacted with 2-Buten-1-ol in the presence of a catalytic amount of sulfuric acid to form (E,Z)-7,9-Dodecadienol.", "Step 2: (E,Z)-7,9-Dodecadienol is then esterified with acetic acid in the presence of a catalytic amount of sulfuric acid to form (E,Z)-7,9-Dodecadienyl acetate.", "Step 3: The reaction mixture is neutralized with sodium hydroxide and extracted with diethyl ether.", "Step 4: The organic layer is washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.", "Step 5: The solvent is removed under reduced pressure to obtain (E,Z)-7,9-Dodecadienyl acetate as a colorless liquid.", "Step 6: The product is purified by column chromatography using a mixture of hexane and methanol as the eluent." ] } | |

CAS RN |

55774-32-8 |

Molecular Formula |

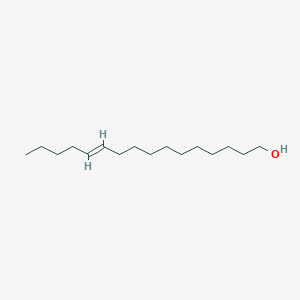

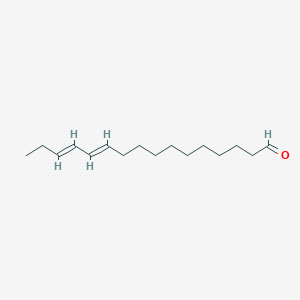

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

[(9E)-dodeca-7,9-dienyl] acetate |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4+,7-6? |

InChI Key |

LLRZUAWETKPZJO-DBYMJTHYSA-N |

Isomeric SMILES |

CC/C=C/C=CCCCCCCOC(=O)C |

SMILES |

CCC=CC=CCCCCCCOC(=O)C |

Canonical SMILES |

CCC=CC=CCCCCCCOC(=O)C |

Other CAS RN |

54364-62-4 55774-32-8 |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>95% |

synonyms |

[(7E,9Z)-dodeca-7,9-dienyl]acetate; (Z,E)-7,9-Dodecadienyl acetate; 7,9-DODECADIEN-1-OL,ACETATE, (7Z,9E)-; (7Z,9E)-dodecadienyl acetate; (7Z,9E)-7,9-dodecadienyl acetate; 7,9-dodecadienyl acetate; (7Z,9E)-7,9-Dodecadienylacetat; Z,E-7,9-dodecadienyl a |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.